1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene
Brand Name: Vulcanchem
CAS No.: 200956-16-7
VCID: VC11997454
InChI: InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
SMILES: C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.07 g/mol

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene

CAS No.: 200956-16-7

Cat. No.: VC11997454

Molecular Formula: C10H8BrF3O2

Molecular Weight: 297.07 g/mol

* For research use only. Not for human or veterinary use.

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene - 200956-16-7

Specification

CAS No. 200956-16-7
Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
IUPAC Name 2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2
Standard InChI Key BPQVBIUQJJMEGK-UHFFFAOYSA-N
SMILES C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Canonical SMILES C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br

Introduction

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is a synthetic organic compound belonging to the category of halogenated aromatic compounds. It is characterized by its complex structure and unique chemical properties, making it a subject of interest in various fields such as pharmaceuticals and materials science. The compound features a benzene ring with three distinct substituents: an allyloxy group, a bromine atom, and a trifluoromethoxy group.

Synthesis Methods

The synthesis of 1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene involves several key steps, primarily focusing on the bromination of substituted benzene derivatives and the introduction of allyloxy and trifluoromethoxy groups. These synthesis methods often utilize radical initiators and specific reaction conditions to achieve desired yields and selectivity.

Synthesis Steps:

  • Bromination: The initial step involves the bromination of a benzene derivative to introduce the bromine atom.

  • Introduction of Allyloxy Group: The allyloxy group is introduced through an etherification reaction.

  • Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is incorporated using appropriate trifluoromethylation reagents.

Chemical Reactions and Applications

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene participates in various chemical reactions typical for aromatic compounds, including electrophilic and nucleophilic substitution reactions. Its halogenated structure contributes to its reactivity patterns, making it useful in organic synthesis and industrial applications.

Reaction TypeDescription
Electrophilic SubstitutionInvolves the replacement of a substituent by an electrophile.
Nucleophilic SubstitutionInvolves the replacement of a leaving group by a nucleophile.

Spectroscopic Analysis

The compound exhibits specific spectral characteristics observable in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which help confirm its structure. These spectroscopic methods are crucial for identifying the compound and understanding its chemical properties.

Spectroscopic TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural confirmation and identification of functional groups.
Infrared (IR) SpectroscopyIdentification of functional groups based on vibrational modes.

Scientific Applications

1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene has several scientific applications due to its unique chemical properties. It is used in the synthesis of complex organic molecules and has potential applications in pharmaceuticals and materials science.

Application FieldDescription
PharmaceuticalsUsed in the synthesis of pharmaceutical intermediates.
Materials ScienceEmployed in the development of advanced materials.

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